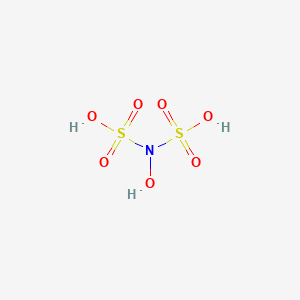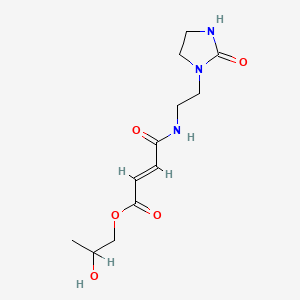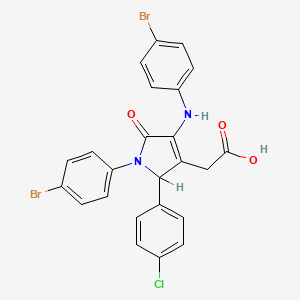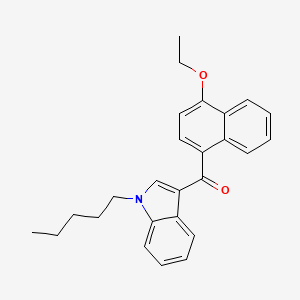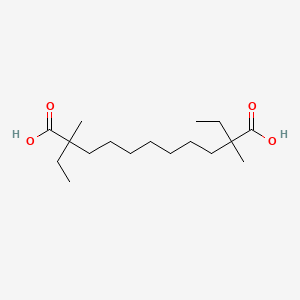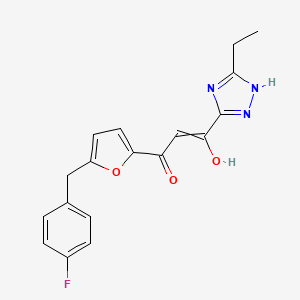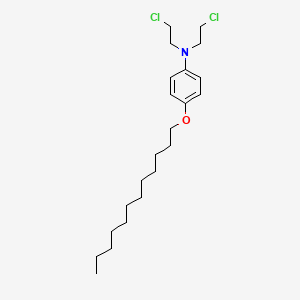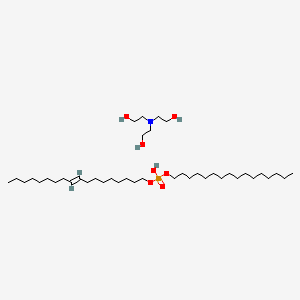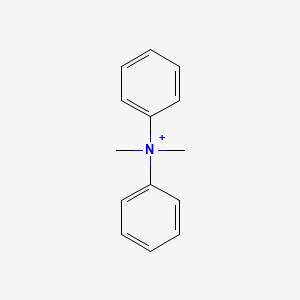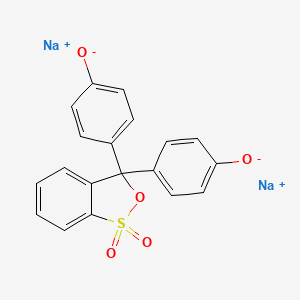
Hexanoic acid, 2-ethenylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethenylidene-, can be achieved through several methods. One common approach involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the ethenylidene group. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hexanoic acid, 2-ethenylidene-, may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as manganese acetate or copper acetate can be employed to facilitate the reaction. The process may also include purification steps, such as distillation or crystallization, to isolate the final product.
化学反応の分析
Types of Reactions
Hexanoic acid, 2-ethenylidene-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group, resulting in hexanoic acid derivatives.
Substitution: The ethenylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hexanoic acid derivatives with an ethyl group.
Substitution: Various substituted hexanoic acid derivatives.
科学的研究の応用
Hexanoic acid, 2-ethenylidene-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of hexanoic acid, 2-ethenylidene-, involves its interaction with specific molecular targets and pathways. The ethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Hexanoic acid, 2-ethyl-:
Hexanoic acid: The parent compound without any substituents at the second carbon position.
Uniqueness
Hexanoic acid, 2-ethenylidene-, is unique due to the presence of the ethenylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.
特性
CAS番号 |
5665-73-6 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
2-ethenylhexanoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7(4-2)8(9)10/h4H,2-3,5-6H2,1H3 |
InChIキー |
ONFXFSACNROWII-UHFFFAOYSA-N |
正規SMILES |
CCCC[C+](C=C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


